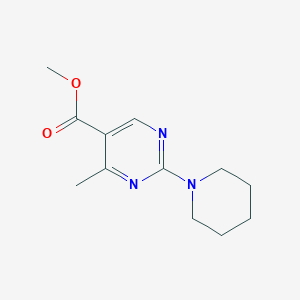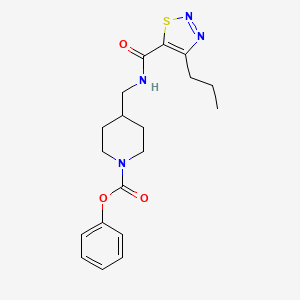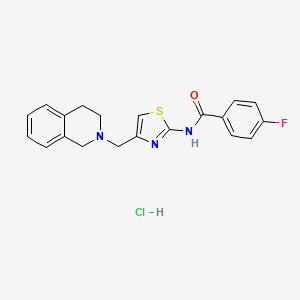![molecular formula C17H19F3N2O2 B2422156 N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide CAS No. 941189-67-9](/img/structure/B2422156.png)
N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide” is a complex organic compound. It contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The compound also includes a phenoxy group and a propanamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group, the formation of the cyclohexyl ring, and the attachment of the propanamide group. Trifluoromethyl ketones are valuable synthetic targets and can be used as synthons in the construction of fluorinated pharmacons .Chemical Reactions Analysis
The trifluoromethyl group is known to undergo various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates . The exact reactions that “N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide” would undergo would depend on the conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for example, is known to affect the properties of the molecules it is part of .Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(trifluoromethyl)phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-12(15(23)22-16(11-21)9-3-2-4-10-16)24-14-7-5-13(6-8-14)17(18,19)20/h5-8,12H,2-4,9-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTYTTWPGHLLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2422073.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2422079.png)
![{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2422080.png)
![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde](/img/structure/B2422082.png)
![1-(2,3-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422083.png)
![N-(5-chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide](/img/structure/B2422084.png)
![2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride](/img/structure/B2422088.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one](/img/structure/B2422090.png)
![Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B2422093.png)
![3-(2-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2422095.png)
